1-(Chloromethyl)Cyclohexanecarbonitrile

Physical Properties Purification Solvent Selection

1-(Chloromethyl)cyclohexanecarbonitrile is a versatile building block offering superior reaction control for nucleophilic substitution. Its moderate chloride leaving-group ability delivers predictable kinetics with fewer byproducts than bromomethyl analogs, while the elevated boiling point (263.4°C) enables efficient fractional distillation for process-scale purity. The quaternary cyclohexane carbon provides a rigid scaffold for constructing conformationally constrained pharmacophores. Ideal for hit-to-lead amine, alcohol, or thiol derivatization libraries in med chem and agrochemical R&D.

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
CAS No. 112905-95-0
Cat. No. B047362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)Cyclohexanecarbonitrile
CAS112905-95-0
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(CCl)C#N
InChIInChI=1S/C8H12ClN/c9-6-8(7-10)4-2-1-3-5-8/h1-6H2
InChIKeyBWQNUOFYAYIAIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Chloromethyl)cyclohexanecarbonitrile (CAS 112905-95-0): Procurement-Grade Properties and Class Definition


1-(Chloromethyl)cyclohexanecarbonitrile (CAS 112905-95-0) is a halogenated alicyclic nitrile with the molecular formula C₈H₁₂ClN and a molecular weight of 157.64 g/mol . It features a cyclohexane ring bearing a reactive chloromethyl (-CH₂Cl) group and a nitrile (-C≡N) functionality, typically supplied as a low-melting solid with a minimum purity of 95% . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical development, where the chloromethyl moiety enables nucleophilic substitution for the introduction of diverse functional groups .

1-(Chloromethyl)cyclohexanecarbonitrile: Why Generic Halogenated Nitrile Substitution Carries Synthetic Risk


Halogenated cyclohexanecarbonitriles exhibit markedly divergent physical properties and reactivity profiles that preclude simple interchange. The chloromethyl substituent imparts a higher boiling point (263.4 °C at 760 mmHg ) relative to the methyl analog (181–202 °C ) and a density (1.06 g/cm³ ) intermediate between the bromomethyl (∼1.53 g/cm³, inferred) and hydroxymethyl (1.03 g/cm³ ) derivatives. These differences directly impact purification strategy, solvent compatibility, and reaction engineering. Furthermore, the leaving-group ability of chloride versus bromide or hydroxide dictates reaction rates and yields in downstream nucleophilic substitutions, making empirical selection critical [1].

1-(Chloromethyl)cyclohexanecarbonitrile (CAS 112905-95-0): Comparative Quantitative Evidence for Informed Procurement


Boiling Point and Density: Thermal Separation and Solvent Compatibility Relative to Methyl and Hydroxymethyl Analogs

The target compound exhibits a significantly higher boiling point (263.4 °C at 760 mmHg ) compared to 1-methylcyclohexanecarbonitrile (202.2±9.0 °C at 760 mmHg ) and is slightly lower than 1-(hydroxymethyl)cyclohexanecarbonitrile (274.1±13.0 °C at 760 mmHg ). Its density (1.06 g/cm³ ) lies between the methyl (0.90±0.1 g/cm³ ) and hydroxymethyl (1.03±0.1 g/cm³ ) analogs, reflecting the influence of the chlorine atom on intermolecular interactions.

Physical Properties Purification Solvent Selection

Nucleophilic Substitution Reactivity: Chloromethyl vs. Bromomethyl Leaving Group Propensity

The chloromethyl group (-CH₂Cl) in the target compound serves as an electrophilic site for SN2 reactions, with chloride being a moderate leaving group. In contrast, the bromomethyl analog (-CH₂Br) features a superior leaving group (bromide), leading to faster substitution rates but potentially reduced selectivity and greater susceptibility to elimination side reactions [1][2]. While direct kinetic data for these specific compounds is absent in the primary literature, the general reactivity trend for alkyl halides in SN2 reactions is well-established: relative rates for primary halides follow CH₂I > CH₂Br > CH₂Cl > CH₂F, with bromide typically 10–100× more reactive than chloride .

Synthetic Chemistry Nucleophilic Substitution Reaction Engineering

Purity and Commercial Availability: Consistent 95% Minimum Purity Across Major Suppliers

1-(Chloromethyl)cyclohexanecarbonitrile is commercially available from multiple reputable vendors (Sigma-Aldrich, Thermo Scientific, Apollo Scientific, AKSci, CymitQuimica) with a minimum purity specification of 95% . This consistency facilitates method transfer and reduces the need for extensive re-validation when switching suppliers. In comparison, 1-(bromomethyl)cyclohexanecarbonitrile is less widely stocked and often requires custom synthesis, while the hydroxymethyl analog is available but at lower purity thresholds in some catalogs .

Procurement Quality Control Supply Chain

1-(Chloromethyl)cyclohexanecarbonitrile (CAS 112905-95-0): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Medicinal Chemistry Scaffold Diversification via Nucleophilic Displacement

The chloromethyl group enables controlled introduction of amines, alcohols, or thiols to generate libraries of 1-substituted cyclohexanecarbonitrile derivatives for hit-to-lead optimization . The moderate leaving-group ability (class-level inference) supports predictable reaction kinetics and minimizes byproduct formation compared to more reactive bromomethyl analogs.

Agrochemical Intermediate Synthesis Requiring Distillation-Based Purification

The elevated boiling point (263.4 °C at 760 mmHg) relative to methyl-substituted analogs simplifies removal of lower-boiling impurities via fractional distillation, a key advantage in process-scale synthesis of crop protection agents .

Building Block for Sterically Hindered Nitrile-Containing Molecules

The quaternary carbon at the cyclohexane ring provides a rigid, sterically defined environment for subsequent transformations, making the compound valuable for constructing conformationally constrained pharmacophores .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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